

Glycine-15N,d2 chemical properties and structure

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Compound of Interest

Compound Name: Glycine-15N,d2

Cat. No.: B12409898

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An In-depth Technical Guide to **Glycine-15N,d2**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **Glycine-15N,d2**, a stable isotope-labeled version of the non-essential amino acid, glycine. This isotopologue is a valuable tool in a wide range of research applications, particularly in metabolic studies, proteomics, and as an internal standard in mass spectrometry-based quantification.

Chemical Properties and Structure

Glycine-15N,d2 is a derivative of glycine where the nitrogen atom is replaced with its stable isotope, ^{15}N , and the two hydrogen atoms on the α -carbon are replaced with deuterium (^2H or D). This labeling provides a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart in various analytical techniques.

Structure:

- IUPAC Name: 2-Aminoacetic acid- ^{15}N ,2,2- d_2
- Molecular Formula: $\text{C}_2\text{H}_3\text{D}_2^{15}\text{NO}_2$ [\[1\]](#)
- SMILES: O=C(O)C([2H])([2H])[15NH2]

Physicochemical Properties

The physicochemical properties of **Glycine-15N,d2** are largely comparable to those of unlabeled glycine.

Property	Value	Source
Molecular Weight	78.07 g/mol	[1]
Accurate Mass	78.042 Da	
Appearance	White solid	[2]
Melting Point	Decomposes at ~240 °C	[3]
Solubility in Water	24.99 g/100 mL at 25 °C	
pKa (Carboxyl)	~2.34	
pKa (Amino)	~9.6	
Storage	2-8°C or Room Temperature	

Experimental Protocols

Synthesis of ¹⁵N-Labeled Glycine

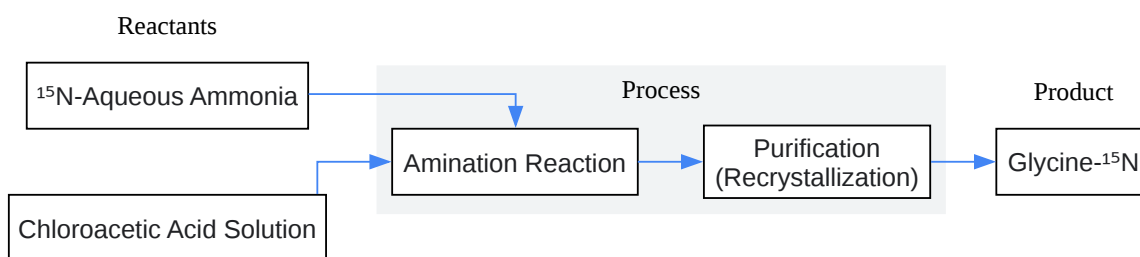
A common method for the synthesis of ¹⁵N-labeled glycine involves the amination of a haloacid with ¹⁵N-labeled ammonia.

Materials:

- Chloroacetic acid
- ¹⁵N-labeled aqueous ammonia (e.g., 25% m/v)
- Deionized water
- Methanol (for purification)

Procedure:

- Reaction Setup: Dissolve 25 g of chloroacetic acid in 25 mL of deionized water.
- Amination: Slowly add the chloroacetic acid solution to a flask containing a stirred, excess of ^{15}N -labeled aqueous ammonia. The reaction is exothermic and should be controlled.
- Reaction Completion: Allow the reaction to proceed to completion. The exact time and temperature may vary and should be optimized.
- Purification:
 - The resulting solution contains ^{15}N -glycine, ammonium chloride, and excess ammonia.
 - The excess ammonia can be recovered through distillation.
 - The glycine can be purified from the salt by recrystallization, often using methanol.



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Workflow for the synthesis of ^{15}N -labeled glycine.

Analysis by Mass Spectrometry

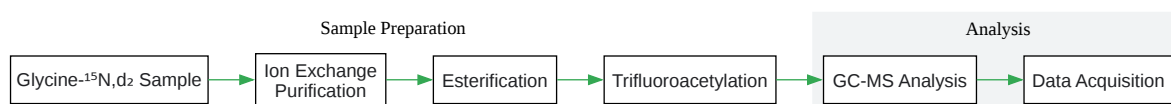
Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the analysis of glycine. This typically requires derivatization to increase volatility.

Derivatization Protocol (Esterification and Trifluoroacetylation):

- Purification: Purify the amino acid sample using a Dowex 50W-W8 exchange resin. Elute with 4M NH₄OH.
- Esterification: Add a solution of butanol-acetyl chloride (4:1 v/v) to the dried sample. Heat at 100 °C for 1 hour.
- Trifluoroacetylation: After cooling, add 100 µL of trifluoroacetic anhydride and heat at 60 °C for 20 minutes.
- Analysis: The derivatized sample is then ready for GC-MS analysis.

GC-MS Parameters:

- Column: Rtx-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness)
- Temperature Program:
 - Initial: 50 °C for 1 min
 - Ramp 1: 6 °C/min to 100 °C
 - Ramp 2: 4 °C/min to 200 °C
 - Ramp 3: 20 °C/min to 310 °C (hold for 5 min)
- Injector Temperature: 200 °C
- Transfer Line Temperature: 250 °C
- Ion Source Temperature: 250 °C
- Ionization Energy: 70 eV



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Workflow for the GC-MS analysis of Glycine- $^{15}\text{N},\text{d}_2$.

Analysis by NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of labeled glycine.

Solid-State ^{15}N CP/MAS NMR Parameters:

- Spectrometer: Bruker Avance 300
- Technique: Cross-polarization/magic-angle-spinning (CP/MAS)
- Rotor: 4-mm zirconia rotor
- Spin Rate: 5 kHz

Applications in Research

Glycine- $^{15}\text{N},\text{d}_2$ serves as a crucial tool in various research domains:

- **Metabolic Research:** It is used as a tracer to study amino acid metabolism and protein turnover in vivo.
- **Proteomics:** In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), labeled glycine can be incorporated into proteins for quantitative analysis.
- **Clinical Mass Spectrometry:** It is frequently used as an internal standard for the accurate quantification of glycine in biological samples.
- **Biomolecular NMR:** The isotopic labels aid in structural and dynamic studies of proteins and peptides.

The use of stable isotopes like ^{15}N and ^2H in **Glycine- $^{15}\text{N},\text{d}_2$** offers a safe and reliable alternative to radioactive isotopes for tracing biological processes.

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References

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